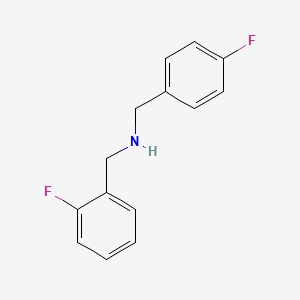

N-(2-Fluorobenzyl)-4-fluorobenzylamine

Description

Contextualization of Fluorinated Benzylamines in Organic Synthesis

Fluorinated benzylamines are a class of organic compounds that have garnered considerable attention in the field of organic synthesis due to the unique properties imparted by the fluorine atom. The introduction of fluorine into a molecule can significantly alter its physical, chemical, and biological characteristics. In organic synthesis, fluorinated benzylamines serve as versatile building blocks and intermediates for the construction of more complex molecules.

One of the primary applications of fluorinated benzylamines is in the synthesis of pharmacologically active compounds. The fluorine atom, owing to its high electronegativity and small size, can modulate properties such as lipophilicity, metabolic stability, and binding affinity of a drug molecule to its target. For instance, 4-fluorobenzylamine (B26447) is a known intermediate in the synthesis of various pharmaceuticals, including antiallergic agents and analgesics. guidechem.com The synthesis of fluorinated benzylamines can be achieved through several routes, including the reduction of fluorinated benzonitriles or the reductive amination of fluorinated benzaldehydes. guidechem.com

The presence of a fluorine substituent on the benzyl (B1604629) ring can also influence the reactivity of the amine and the benzyl group itself. For example, the electron-withdrawing nature of fluorine can affect the pKa of the amine, influencing its nucleophilicity and basicity. This modulation of electronic properties is a key tool for chemists in designing synthetic pathways and fine-tuning the characteristics of the target molecules.

Table 1: Properties of Related Fluorinated Benzylamines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Fluorobenzylamine (B1294385) | C₇H₈FN | 125.15 | 175-176 |

| 4-Fluorobenzylamine | C₇H₈FN | 125.15 | 183 |

| N-Methyl-4-fluorobenzylamine | C₈H₁₀FN | 139.17 | 75-77 (8 mmHg) |

Note: The data in this table is compiled from various chemical suppliers and databases for structurally related compounds and is intended for illustrative purposes.

Significance of Bis-Fluorinated Benzylamine (B48309) Architectures in Advanced Chemical Scaffolds

The presence of two fluorinated benzyl groups, as seen in N-(2-Fluorobenzyl)-4-fluorobenzylamine, defines a "bis-fluorinated benzylamine" architecture. Such structures are of significant interest in the development of advanced chemical scaffolds, particularly in medicinal chemistry and materials science. The dual fluorination can have a synergistic or additive effect on the molecule's properties.

In medicinal chemistry, bis-fluorinated architectures can enhance the therapeutic potential of a compound. The two fluorine atoms can independently or cooperatively improve metabolic stability by blocking sites susceptible to enzymatic oxidation. Furthermore, the specific positioning of the fluorine atoms (ortho and para in the case of this compound) can create a unique three-dimensional electrostatic profile, which may lead to highly specific and potent interactions with biological targets. Symmetrical bis(fluorobenzyl)amines, such as bis(4-fluorobenzyl)amine, have been synthesized and are used as building blocks in drug discovery programs. The synthesis of unsymmetrical bis-fluorinated benzylamines can be achieved through methods like the reductive amination of a fluorobenzaldehyde with a different fluorobenzylamine.

Beyond medicinal chemistry, bis-fluorinated organic molecules are explored in materials science for the development of liquid crystals, polymers, and other functional materials. The introduction of fluorine can influence properties such as thermal stability, dielectric constant, and intermolecular interactions, making these scaffolds attractive for advanced applications. While the direct applications of this compound are yet to be widely reported, its structure represents a valuable motif for the design and synthesis of novel compounds with tailored properties for a range of scientific disciplines.

Structure

3D Structure

Properties

Molecular Formula |

C14H13F2N |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]methanamine |

InChI |

InChI=1S/C14H13F2N/c15-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)16/h1-8,17H,9-10H2 |

InChI Key |

GBBGHUWXQLFMIS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)F)F |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Analysis

Detailed experimental ¹H NMR data for N-(2-Fluorobenzyl)-4-fluorobenzylamine is not widely available in published literature. However, a theoretical analysis based on the structure allows for the prediction of the expected signals. The spectrum would feature distinct signals for the benzylic protons (CH₂) and the aromatic protons on both the 2-fluorobenzyl and 4-fluorobenzyl rings. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and fluorine atoms, and complex splitting patterns (coupling) would arise from interactions between neighboring protons and through the fluorine atoms.

Carbon (¹³C) NMR Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not readily found in scientific databases. A predicted ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The two benzylic carbons would appear in the aliphatic region, while the twelve aromatic carbons would be found in the downfield region. The carbon atoms directly bonded to fluorine would exhibit characteristic splitting (C-F coupling), which is a key diagnostic feature. The precise chemical shifts would provide evidence for the substitution pattern on the aromatic rings.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of this compound and to obtain its molecular weight. In a typical analysis, the compound would be separated from any impurities on an LC column before being introduced into the mass spectrometer. While specific LC-MS application notes for this compound are not available, the technique is routinely used for the analysis of similar benzylamine (B48309) derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for analyzing polar molecules like amines. In positive ion mode, this compound would be expected to readily form a protonated molecule [M+H]⁺. The detection of this ion would confirm the molecular weight of the compound. For this compound (C₁₄H₁₃F₂N), the expected m/z for the [M+H]⁺ ion would be approximately 234.11. Analysis of related fluorobenzyl compounds shows that a common fragment corresponds to the fluorobenzyl cation at m/z 109. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This technique is crucial for unambiguously confirming the identity of a newly synthesized compound. An HRMS analysis of this compound would be able to distinguish its exact mass from other compounds with the same nominal mass.

| Technique | Expected Observation | Information Gained |

| ¹H NMR | Signals for benzylic (CH₂) and aromatic (Ar-H) protons with specific chemical shifts and coupling patterns. | Confirms the presence of key functional groups and their connectivity. |

| ¹³C NMR | Resonances for benzylic and aromatic carbons, with C-F splitting. | Provides a map of the carbon skeleton and confirms fluorine substitution. |

| LC-MS (ESI) | Detection of the protonated molecule [M+H]⁺ at m/z ≈ 234.11. | Confirms molecular weight and assesses purity. |

| HRMS (ESI) | Highly accurate mass measurement of the [M+H]⁺ ion. | Determines the precise elemental formula (C₁₄H₁₄F₂N⁺). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a sample. thermofisher.comlabrulez.com For the analysis of this compound, GC-MS is primarily employed to detect and identify volatile impurities that may be present from the synthesis process. These can include residual starting materials like 2-fluorobenzylamine (B1294385) and 4-fluorobenzaldehyde (B137897), or byproducts from the reductive amination reaction.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer. thermofisher.com

The mass spectrometer bombards the molecules with electrons (in electron impact ionization, EI) or uses a reagent gas (in chemical ionization, CI), causing them to fragment into characteristic patterns. waters.com The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Value |

| GC Column | Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | 150 °C (2 min hold), ramp to 250 °C at 50 °C/min, hold for 4 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) and Chemical Ionization (CI) |

| Mass Range | 50-500 m/z |

This table represents typical starting parameters and may require optimization for specific instrumentation and impurity profiles.

Chromatographic Purity and Separation Analysis

Chromatographic techniques are essential for determining the purity of this compound and for its purification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. waters.com By using columns packed with smaller particles (<2 µm), UPLC systems can achieve much higher separation efficiency. This allows for faster analysis times and better resolution of the main compound from its impurities. waters.com A UPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) can provide comprehensive information on the purity of this compound, allowing for the detection and identification of even minor impurities. waters.com

High-Performance Liquid Chromatography (HPLC) for Purification and Radiochemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of synthetic compounds like this compound. cern.ch Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is commonly used to separate the target molecule from nonpolar impurities and unreacted starting materials based on differences in hydrophobicity. cern.ch

For radiolabeled analogues, such as those containing Fluorine-18 (B77423) for positron emission tomography (PET), radio-HPLC is critical for determining radiochemical purity. This involves an HPLC system equipped with a radioactivity detector in series with a standard UV detector. This setup allows for the simultaneous monitoring of both the mass peak (from UV) and the radioactive peak, ensuring that the radioactivity is associated with the correct chemical entity. cern.ch The decay-corrected radiochemical yield (RCY) can also be determined using this method. utupub.fi

Table 2: Example HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm; Radioactivity detector (for radiolabeled compounds) |

These conditions are illustrative and would require optimization.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique used to monitor the progress of a chemical reaction. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (2-fluorobenzylamine and 4-fluorobenzaldehyde) and the formation of the product. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the different components will separate based on their polarity. The spots can be visualized under UV light or by staining. The retention factor (Rf) value for each spot is characteristic for a given compound and solvent system, allowing for a quick assessment of the reaction's status. researchgate.net

Chiral HPLC for Enantiomeric Excess Determination

While this compound itself is not a chiral molecule, this technique is crucial for the analysis of chiral derivatives or related chiral amines. mdpi.comnih.gov Chiral HPLC separates enantiomers (non-superimposable mirror images) by using a chiral stationary phase (CSP). mdpi.comshimadzu.com The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification. chromatographyonline.comsigmaaldrich.com This is essential in pharmaceutical development, as enantiomers of a chiral drug can have different pharmacological and toxicological properties. shimadzu.com The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be accurately determined from the relative peak areas of the two enantiomers. mdpi.com

Vibrational Spectroscopy and Solid-State Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the molecular vibrations and are used to confirm the functional groups present in a molecule. researchgate.netsapub.org

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). thermofisher.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FTIR spectrum would be expected to show characteristic peaks for:

N-H stretch: A weak to medium band for the secondary amine around 3300-3500 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹ for the CH₂ groups.

C=C stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-N stretch: Typically found in the 1020-1250 cm⁻¹ range.

C-F stretch: A strong band in the 1000-1400 cm⁻¹ region, characteristic of the fluorobenzene (B45895) moieties. irphouse.com

Raman Spectroscopy Raman spectroscopy is a complementary technique to FTIR. thermofisher.com It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. sapub.org While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. sapub.org Therefore, non-polar bonds and symmetric vibrations often give strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the aromatic ring vibrations. irphouse.comnih.gov

Solid-State Analysis These vibrational techniques, along with methods like Nuclear Resonance Vibrational Spectroscopy (NRVS), can provide insights into the solid-state structure of the compound, such as intermolecular interactions and crystalline packing. semanticscholar.orgnih.gov

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (secondary amine) | 3300 - 3500 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| C-F Stretch | 1000 - 1400 | FTIR |

| C-N Stretch | 1020 - 1250 | FTIR |

Based on typical values for related functional groups. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its secondary amine and fluorinated aromatic structures.

The key vibrational modes anticipated for this compound include:

N-H Stretching: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as a group of weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups will likely be observed as medium to strong bands in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the two phenyl rings are expected to produce several bands of variable intensity in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond of the secondary amine is expected to appear in the 1250-1350 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibrations are a key feature. Due to the presence of both ortho- and para-substituted fluorine atoms, strong absorption bands are expected in the range of 1000-1400 cm⁻¹. The exact positions will be influenced by the electronic environment of each C-F bond.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene (B151609) rings. These typically appear as strong bands in the 650-900 cm⁻¹ region.

A comparative analysis with the spectra of the precursors, 2-fluorobenzylamine and 4-fluorobenzylamine (B26447), would show the disappearance of the characteristic N-H stretching bands of a primary amine (typically two bands) and the appearance of a single N-H band for the secondary amine in the final product.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| Aromatic C-H OOP Bending | 650 - 900 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to prominently feature:

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the two phenyl rings would likely produce strong and sharp bands, which are characteristic of the aromatic system.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible, typically in the 2800-3100 cm⁻¹ region.

C-F Vibrations: While C-F stretching is also IR active, it can also be observed in the Raman spectrum, providing complementary information.

Raman spectroscopy is often used in conjunction with FT-IR for a more complete vibrational analysis. thermofisher.com The combination of both techniques can help in confirming the structure and purity of the synthesized compound.

Table 2: Predicted Raman Spectral Features for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic Ring Breathing | ~1000 and ~1600 | Strong, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C-C Stretch (Aliphatic) | 800 - 1200 | Medium |

| C-N Stretch | 1250 - 1350 | Weak to Medium |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. Although no specific crystal structure for this compound has been reported in the searched literature, the technique would provide invaluable information if suitable crystals were obtained.

A successful XRD analysis would reveal:

Molecular Conformation: The dihedral angles between the two phenyl rings and the geometry around the central nitrogen atom. This would show how the two fluorobenzyl groups are oriented with respect to each other.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-F, C-N, C-C) and angles, which can be compared with theoretical calculations.

Intramolecular Interactions: The presence of any intramolecular hydrogen bonds or other non-covalent interactions that stabilize the molecular conformation.

Crystal Packing: How the individual molecules of this compound are arranged in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

For instance, studies on related N-benzylbenzenesulfonamides have utilized single-crystal X-ray diffraction to determine their orthorhombic crystal system and to identify intermolecular C-H···N hydrogen bonds and C-H···π interactions that link the molecules. nsf.gov

Table 3: Potential Crystallographic Data from XRD Analysis of this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles between adjacent bonds. |

| Torsion Angles (°) | The rotation around bonds, defining the molecular conformation. |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions. |

Supramolecular Assemblies Characterization by X-ray Diffraction

The arrangement of molecules in the solid state, known as supramolecular assembly, is dictated by non-covalent interactions. X-ray diffraction is the primary tool for characterizing these assemblies. In the case of this compound, the key interactions driving its supramolecular structure would likely be:

N-H···F Hydrogen Bonding: The secondary amine proton (N-H) could act as a hydrogen bond donor to a fluorine atom on an adjacent molecule, which can act as a weak hydrogen bond acceptor.

C-H···F Interactions: Weak hydrogen bonds between carbon-bound hydrogen atoms (both aromatic and aliphatic) and fluorine atoms are also possible.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, where the electron-rich π systems are attracted to each other.

The study of supramolecular assemblies in fluorinated organic compounds is an active area of research. nih.gov The specific nature of these interactions in this compound would determine its solid-state properties. For example, the formation of a three-dimensional network through various hydrogen bonds has been observed in the crystal structures of related benzylammonium salts. researchgate.net

Computational Chemistry and Theoretical Investigations of N 2 Fluorobenzyl 4 Fluorobenzylamine Systems

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-Fluorobenzyl)-4-fluorobenzylamine at the atomic level. These methods allow for the determination of stable conformations, vibrational modes, and electronic characteristics.

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this purpose, both ab initio methods, such as Hartree-Fock (HF), and Density Functional Theory (DFT) are widely employed. researchgate.net

DFT has become a particularly popular approach due to its favorable balance between computational cost and accuracy, making it suitable for studying the electronic and nuclear structures of many-body systems. arxiv.org DFT functionals, such as the hybrid Becke, 3-parameter, Lee-Yang-Parr (B3LYP), are commonly used for optimizing the ground state geometries of organic molecules. researchgate.netnih.gov Other functionals like BVP86 and PBEPBE are also utilized depending on the specific properties being investigated. The optimization process is typically confirmed by performing frequency calculations; the absence of any imaginary frequencies indicates that a true energy minimum has been located. nih.gov For instance, studies on various organic compounds have successfully used the B3LYP functional to achieve optimized geometries that are in good agreement with experimental data. researchgate.net While specific optimization studies for this compound are not detailed in the provided literature, these standard methods are directly applicable for determining its lowest energy conformation.

Table 1: Common Methods for Geometric Optimization

| Method Type | Examples | Key Features |

|---|---|---|

| Ab Initio | Hartree-Fock (HF) | Based on first principles, does not include electron correlation. |

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection of an appropriate basis set is a critical step that balances computational expense with the desired level of accuracy. nih.gov

Pople-style basis sets, such as 6-31G and 6-311G, are frequently used for calculations on organic molecules. nih.govreddit.com These can be augmented with polarization functions (e.g., (d) or (d,p)) and diffuse functions (e.g., + or ++). Polarization functions allow for non-spherical distribution of electron density, which is crucial for accurately describing chemical bonds, while diffuse functions are important for systems with loosely bound electrons, such as anions or in the study of non-covalent interactions. For example, the 6-311++G(d,p) basis set has been successfully used for the geometry optimization and spectral analysis of various molecules. nih.govresearchgate.net The choice of basis set can significantly impact the calculated properties; larger basis sets like triple-zeta (e.g., 6-311G) generally provide more accurate results than double-zeta sets (e.g., 6-31G), albeit at a higher computational cost. nih.gov

Table 2: Examples of Basis Sets and Their Applications

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d,p) | Double-zeta basis set with polarization functions on heavy atoms and hydrogens. | Routine geometry optimizations for organic molecules. arxiv.org |

| 6-311+G(d,p) | Triple-zeta basis set with diffuse and polarization functions. | Higher accuracy calculations of geometry and electronic properties. nih.gov |

Theoretical vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as either minima (stable structures) or transition states. researchgate.net These calculations also allow for the prediction of infrared (IR) and Raman spectra, which can be directly compared with experimental results for structure verification.

The harmonic oscillator approximation, while standard, tends to overestimate vibrational frequencies compared to experimental values. researchgate.net Therefore, it is common practice to apply scaling factors to the calculated harmonic frequencies to improve their accuracy. These scaling factors are dependent on the level of theory and basis set used. researchgate.net Alternatively, more computationally intensive anharmonic frequency calculations can be performed to provide a more accurate prediction. researchgate.net For example, studies on water clusters have shown that a combination of scaled HF/6-31G* frequencies for intramolecular modes and anharmonic frequencies for intermolecular modes yields excellent agreement with experimental data. researchgate.net Such computational approaches could be applied to this compound to predict its vibrational spectrum and aid in its experimental characterization.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting ligand-protein interactions and understanding the structural basis of biological activity.

Molecular docking simulations have been employed to investigate the binding of fluorobenzyl-containing compounds to various protein targets, including the Excitatory Amino Acid Transporter 2 (EAAT2) and Cyclooxygenase (COX) enzymes.

EAAT2: EAAT2 is a major glutamate (B1630785) transporter in the brain, and its modulation is a therapeutic strategy for neurological disorders like epilepsy. nih.gov Docking simulations revealed that N-benzyl derivatives can bind to an extracellularly exposed interfacial region between the scaffold and transport domains of EAAT2. nih.govacs.org For related allosteric modulators, binding poses are predicted at the interface between the scaffold and transport domains, with key interactions involving residues such as D83, K90, and P443. nih.gov The presence of a fluorobenzyl group can influence binding affinity and selectivity. For instance, in a series of pyrrolidine-2,5-dione derivatives, the coupling of 2-fluorobenzylamine (B1294385) was a key synthetic step in creating potential EAAT2 modulators. nih.govacs.org

COX-1/COX-2: The cyclooxygenase enzymes COX-1 and COX-2 are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Molecular docking studies provide theoretical support for the activity of inhibitors targeting these enzymes. researchgate.net For various inhibitors, docking studies have identified key interactions within the active sites of COX-1 and COX-2. nih.govrsc.org For example, interactions with residues like Tyr385, Arg120, and Ser530 are often crucial for binding and inhibition. nih.govjaper.in The inclusion of a fluorobenzyl moiety in pyrimidine-based inhibitors has been shown to result in high potency and selectivity for COX-2. researchgate.net These studies suggest that this compound could potentially interact with the active sites of COX enzymes, a hypothesis that can be directly tested via computational docking.

Table 3: Summary of Docking Studies on Related Compounds

| Target Protein | Ligand Class | Key Findings | Citations |

|---|---|---|---|

| EAAT2 | Pyrrolidine-2,5-dione derivatives | Binding at an extracellular interfacial region between scaffold and transport domains. | nih.govacs.org |

| EAAT2 | Allosteric Modulators | Predicted binding at the allosteric site between scaffold and transport domains involving residues D83, K90, P443. | nih.gov |

| COX-2 | Pyrimidine derivatives | Fluorobenzyl-containing compounds showed high potency and selectivity. | researchgate.net |

Beyond predicting binding to known active sites, computational methods can also be used to identify previously unknown or "novel" binding pockets on a protein's surface. researchgate.net The identification of such pockets can open up new avenues for drug design, allowing for the development of ligands that modulate protein function in new ways. researchgate.net

Approaches like PocketAnalyzerPCA use principal component analysis on ensembles of protein structures (from molecular dynamics simulations or crystallography) to detect diverse pocket shapes. researchgate.net This allows for the identification of transient or induced-fit pockets that are not apparent in a single static crystal structure. The discovery of a novel binding mode for GluN2B-selective antagonists at the NTD dimer interface of the NMDA receptor illustrates how structurally diverse compounds can occupy distinct, partially overlapping cavities, making unique interactions with the protein. nih.gov For a molecule like this compound, such computational strategies could be employed to screen the proteome and identify potential new protein targets, thereby uncovering novel biological activities.

In Silico Mechanistic Elucidation and Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify the specific structural features of a compound that are responsible for its biological effects. gardp.org By systematically modifying a molecule's structure and observing the corresponding changes in activity, researchers can develop a predictive model that guides the design of more potent and selective compounds. gardp.orgcollaborativedrug.com For this compound, computational SAR analysis can provide insights into how the molecule interacts with biological targets.

While specific biological data for this compound is not extensively reported in public literature, computational methods allow for the theoretical exploration of its potential interactions. Molecular docking simulations, for instance, can predict the binding affinity and orientation of the molecule within the active site of a target protein. This can help to rationalize potential biological activities, such as enzyme inhibition or receptor binding.

In a study on structurally related N-benzyl-2-fluorobenzamide derivatives, molecular modeling was successfully used to explain their dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). nih.gov The modeling revealed that the 2-fluorobenzamide (B1203369) portion of the molecule could chelate with a zinc ion in the active site of HDAC3, while the 4-fluorobenzyl group occupied the ATP-binding pocket of EGFR. nih.gov This dual-target binding function was a key factor in their anti-proliferative activity against triple-negative breast cancer cells. nih.gov Applying a similar approach to this compound would involve identifying potential biological targets and then using docking and molecular dynamics simulations to model the interactions.

The following table illustrates a hypothetical SAR analysis based on related compounds, demonstrating how modifications could influence biological activity.

| Compound | R1 Substitution (Position 2) | R2 Substitution (Position 4) | Hypothetical Relative Activity | Rationale for Activity Change |

| A | -H | -H | 1.0 | Baseline activity of the unsubstituted benzylamine (B48309) scaffold. |

| B | -F | -H | 1.5 | Introduction of fluorine may enhance binding through specific interactions (e.g., hydrogen bonding, dipole-dipole). |

| C | -H | -F | 1.8 | Fluorine at the 4-position may be in a more favorable position for target interaction, leading to increased activity. |

| This compound | -F | -F | 2.5 | The presence of two fluorine atoms could lead to a synergistic effect, potentially improving target affinity and metabolic stability. |

| E | -Cl | -Cl | 2.2 | Chlorine is also an electron-withdrawing group but has different steric and electronic properties than fluorine, which may result in slightly lower or different activity. |

| F | -OCH3 | -OCH3 | 0.8 | The introduction of a bulky, electron-donating group may lead to steric hindrance or unfavorable electronic interactions, reducing activity. |

This table is for illustrative purposes and the relative activities are hypothetical.

The incorporation of fluorine into organic molecules can have profound effects on their conformation, electronic properties, and intermolecular interactions. In this compound, the two fluorine atoms play a critical role in defining its three-dimensional shape and how it interacts with its environment.

The position of the fluorine substituent is also crucial. A computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol highlighted the influence of halogen substituents on the molecule's electronic properties and potential for hydrogen bonding. asianresassoc.org For this compound, the fluorine at the 2-position of one benzyl (B1604629) ring and the 4-position of the other creates a specific electronic and steric profile.

The following table summarizes the predicted effects of the fluorine substituents on the molecular properties of this compound, based on general principles of computational chemistry.

| Property | Effect of 2-Fluoro Substituent | Effect of 4-Fluoro Substituent | Combined Influence |

| Conformation | May induce a specific rotational preference (gauche effect) of the benzyl group, influencing the overall molecular shape. | Less likely to have a major impact on the rotational barrier of the benzyl group compared to the ortho-substituent. | The interplay of both substituents will define a unique low-energy conformation, which is critical for receptor recognition. |

| Dipole Moment | Creates a significant local dipole, potentially orienting the molecule within a binding pocket. | Contributes to the overall molecular dipole moment, enhancing polarity. | Results in a molecule with distinct electrostatic potential surfaces, guiding interactions with biological targets. |

| Binding Interactions | Can act as a hydrogen bond acceptor or participate in other non-covalent interactions with the target. | May form favorable interactions with specific residues in a binding pocket, potentially increasing affinity. | The presence of two fluorine atoms offers multiple points for potential favorable interactions, increasing the likelihood of strong binding. |

| Metabolic Stability | Can block sites of metabolic oxidation, potentially increasing the half-life of the compound. | Can also enhance metabolic stability. | The difluorinated structure is expected to have improved metabolic stability compared to the non-fluorinated analog. |

These computational insights are invaluable for understanding the underlying principles governing the behavior of this compound at a molecular level. They provide a rational framework for interpreting experimental data and for designing future analogs with optimized properties.

Biological Activity Investigations in in Vitro and Non Human in Vivo Models

Antiviral Efficacy Studies

Derivatives containing the N-benzyl scaffold, a core feature of N-(2-Fluorobenzyl)-4-fluorobenzylamine, have been identified as a promising class of inhibitors for the influenza H1N1 virus. nih.gov These investigations have focused on understanding their mechanism of action and the structural features that govern their potency.

The antiviral activity of N-benzyl-containing compounds against the influenza A virus is primarily attributed to their role as fusion inhibitors. nih.gov The influenza virus hemagglutinin (HA) protein is essential for the virus's entry into host cells, a process that involves a low-pH-triggered conformational change leading to membrane fusion. nih.govnih.gov

Studies on a class of N-benzyl-4,4,-disubstituted piperidines have demonstrated that these molecules specifically target and interact with the HA fusion peptide. nih.govresearchgate.net This interaction is believed to stabilize the pre-fusion state of the HA protein, effectively preventing the conformational changes necessary for the viral and endosomal membranes to fuse. By blocking this critical entry step, the compounds inhibit viral replication. nih.gov This mechanism, targeting the highly conserved fusion peptide, represents a novel approach compared to traditional neuraminidase inhibitors. nih.govvnu.edu.vn

Structure-activity relationship (SAR) studies have been crucial in optimizing the antiviral potency of N-benzyl derivatives. For the N-benzyl-4,4,-disubstituted piperidine (B6355638) series, the Ugi four-component reaction was utilized to create a diverse library of analogues for evaluation. nih.govresearchgate.net The findings highlighted that substitutions on the piperidine ring are critical for activity.

In other molecular scaffolds, the presence of a benzyl (B1604629) group has also been linked to enhanced anti-influenza activity. For instance, studies on aglycoristocetin derivatives revealed that the addition of a phenylbenzyl group resulted in the most potent compound against influenza A/H1N1, A/H3N2, and B viruses. nih.gov Similarly, a series of dihydro-alkyloxy-benzyl-oxopyrimidine (DABO) derivatives showed broad-spectrum activity against influenza A and B viruses, further underscoring the importance of the benzyl moiety for antiviral efficacy. kuleuven.be The SAR for flavonoids as influenza neuraminidase inhibitors also indicates that specific structural features are essential for potent activity. nih.gov

Anticancer Potential and Cell-Based Studies

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines (in vitro)

While no direct studies on the effect of this compound on the cell cycle and apoptosis have been reported, research on the related compound FBA-TPQ demonstrates significant activity in these areas.

In studies involving human prostate cancer cell lines (LNCaP and PC3), FBA-TPQ was shown to induce cell cycle arrest. nih.gov Specifically, it caused a significant arrest in the S phase in LNCaP cells and a G2/M phase arrest in PC3 cells. nih.gov This suggests that the compound interferes with DNA synthesis and mitotic progression in a cell-type-specific manner.

Furthermore, FBA-TPQ has been identified as a potent inducer of apoptosis in various cancer cell lines. nih.govresearchgate.net In both LNCaP and PC3 prostate cancer cells, treatment with FBA-TPQ led to a concentration-dependent increase in apoptosis. nih.gov The pro-apoptotic mechanism of FBA-TPQ has been further elucidated in human ovarian cancer cells (OVCAR-3 and A2780). In these cells, FBA-TPQ treatment resulted in the upregulation of the pro-apoptotic protein Bax and the executioner caspases-3, along with the cleavage of poly (ADP)ribose polymerase (PARP). researchgate.net Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 was observed. researchgate.net These findings point towards the activation of the intrinsic apoptotic pathway. The anticancer effects of FBA-TPQ are reported to be mediated, at least in part, through the activation of p53, which in turn regulates proteins involved in the cell cycle, apoptosis, and DNA damage response. researchgate.net The activity of FBA-TPQ appears to be independent of the p53 status of the cancer cells, suggesting a broader therapeutic potential. researchgate.netrvaprostatecancersupport.org

In OVCAR-3 ovarian cancer cells, FBA-TPQ treatment also led to a decrease in the levels of key cell cycle regulatory proteins, including cyclin B1, Cdc25C, and CDK1, while increasing the levels of the cell cycle inhibitors p21 and p27. researchgate.net

Table 1: Effects of FBA-TPQ on Cell Cycle and Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | Effect on Cell Cycle | Key Apoptotic Markers |

|---|---|---|---|

| LNCaP | Prostate | S Phase Arrest nih.gov | Increased apoptosis nih.gov |

| PC3 | Prostate | G2/M Arrest nih.gov | Increased apoptosis nih.gov |

| OVCAR-3 | Ovarian | G2/M Arrest researchgate.net | Upregulation of Bax, Caspase-3, Cleaved PARP; Downregulation of Bcl-2 researchgate.net |

| A2780 | Ovarian | Not specified | Increased apoptosis researchgate.net |

| MDA-MB-231 | Breast | Not specified | Induction of apoptosis researchgate.net |

| MCF-7 | Breast | Not specified | Induction of apoptosis researchgate.net |

Interference with Cellular Redox Systems and Oxidative Stress Enhancement

No specific information is available in the reviewed literature regarding the interference of this compound with cellular redox systems or its potential to enhance oxidative stress. However, studies on the related compound FBA-TPQ in ovarian cancer cells suggest that its mechanism of action involves the induction of reactive oxygen species (ROS). researchgate.net This ROS generation is implicated in the subsequent triggering of apoptosis. researchgate.net

Cytotoxic Activity Evaluation

Direct cytotoxic activity data for this compound is not available in the current scientific literature. However, the closely related synthetic makaluvamine analog, FBA-TPQ, has demonstrated potent dose-dependent cytotoxicity against a range of human cancer cell lines. nih.govnih.gov

In a panel of human cancer cell lines, FBA-TPQ exhibited significant growth inhibition, with breast cancer cell lines being particularly sensitive. nih.gov For instance, the half-maximal inhibitory concentration (IC₅₀) values for FBA-TPQ were in the low micromolar range for most cell lines tested. nih.gov In breast cancer cell lines MDA-MB-231 and MCF-7, FBA-TPQ showed IC₅₀ values of 0.125 µmol/L and 0.097 µmol/L, respectively. researchgate.net

Studies on human prostate cancer cells (LNCaP and PC3) and a murine prostate cancer cell line (TRAMP C1) also confirmed the dose-dependent cytotoxicity of FBA-TPQ in the low micromolar range. nih.govnih.gov Importantly, FBA-TPQ showed greater activity in cancer cell lines compared to normal cells. nih.gov In human ovarian cancer cell lines OVCAR-3 and A2780, FBA-TPQ also exerted strong cytotoxic effects, with a more pronounced sensitivity observed in the A2780 cell line. researchgate.net A slight effect was noted on immortalized non-tumorigenic ovarian surface epithelial cells, indicating some level of selectivity for cancer cells. researchgate.net

Table 2: Cytotoxic Activity (IC₅₀) of FBA-TPQ in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µmol/L) |

|---|---|---|

| MDA-MB-231 | Breast | 0.125 researchgate.net |

| MCF-7 | Breast | 0.097 researchgate.net |

| LNCaP | Prostate | Low micromolar range nih.govnih.gov |

| PC3 | Prostate | Low micromolar range nih.govnih.gov |

| OVCAR-3 | Ovarian | Low micromolar range researchgate.net |

| A2780 | Ovarian | Low micromolar range researchgate.net |

Enzyme Inhibition and Receptor Binding Studies

Cyclooxygenase (COX) Isoform Inhibition and Selectivity

There is no direct evidence to suggest that this compound is an inhibitor of cyclooxygenase (COX) isoforms. However, the structural motif of a fluorinated benzyl group is present in some compounds designed as COX-2 inhibitors. aalto.fi For example, research into radiotracers for imaging COX-2 expression utilized 4-[¹⁸F]fluorobenzylamine as a building block. aalto.fi Specifically, the compound N-(4-fluorobenzyl)-4-[4-(methylsulfonyl)-phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine was synthesized as part of these efforts. aalto.fi

Furthermore, studies on other fluorinated compounds, such as fluoro-2-methoxyrutaecarpine (F-RUT), have shown selective COX-2 inhibition and anti-inflammatory activity. nih.gov This suggests that the incorporation of fluorine into organic molecules can be a strategy for developing selective COX-2 inhibitors. nih.govnih.gov The general principle of selective COX-2 inhibition involves designing molecules that can fit into the larger active site of the COX-2 enzyme compared to the more constricted active site of COX-1. mdpi.com

Positive Allosteric Modulation of Transporters

No studies have been found that investigate this compound as a positive allosteric modulator of transporters. However, the broader class of benzylamine (B48309) derivatives has been explored for their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov These studies often focus on the inhibitory activity of these compounds rather than positive allosteric modulation. Allosteric modulators bind to a site on the transporter that is distinct from the main substrate binding site, and they can either enhance (positive) or inhibit (negative) transporter function. nih.gov The development of positive allosteric modulators for transporters is an area of interest for treating conditions that may benefit from enhanced neurotransmitter clearance. nih.gov

Potassium Channel Blocking Activities

There is no specific data available on the potassium channel blocking activities of this compound. However, some benzylamine-related compounds have been shown to act as potassium channel blockers. nih.gov These compounds were found to modulate voltage-dependent potassium channels, which could in turn influence neurotransmission. nih.gov The blockade of potassium channels is a mechanism of action for certain antiarrhythmic drugs, as it prolongs the action potential duration. cvpharmacology.com

P2X7 Receptor Binding Affinity

Scientific investigations into the P2X7 receptor binding affinity of the chemical compound This compound have not been reported in publicly available research literature. Extensive searches of chemical and biological databases have yielded no specific data, such as inhibitory constants (K_i), half-maximal inhibitory concentrations (IC_50), or other quantitative measures of its binding affinity for the P2X7 receptor.

The P2X7 receptor, an ATP-gated ion channel, is a known target for various structurally diverse antagonists, which are under investigation for their therapeutic potential in inflammatory conditions and other diseases. rsc.orgnih.gov Research in this area has led to the development of several classes of P2X7 antagonists, including compounds based on adamantane, cyanoguanidine, and isoquinoline (B145761) scaffolds. However, there is no indication that this compound belongs to any of these recognized classes of P2X7 receptor modulators.

Consequently, without any research findings on its interaction with the P2X7 receptor, no detailed information or data tables regarding its binding affinity can be provided at this time.

Applications in Advanced Chemical Research and Materials Science

Development of Positron Emission Tomography (PET) Radiotracers

The fluorine-18 (B77423) (¹⁸F) isotope is a favored radionuclide for PET imaging due to its optimal half-life of 109.7 minutes and low positron energy, which contribute to high-resolution images. nih.gov The incorporation of ¹⁸F into biologically active molecules is a cornerstone of modern diagnostic imaging, enabling the non-invasive study of physiological and pathological processes at the molecular level. pitt.edu Fluorinated building blocks are instrumental in the synthesis of these ¹⁸F-labeled PET tracers. rsc.org

N-(2-Fluorobenzyl)-4-fluorobenzylamine, and more broadly fluorobenzylamines, serve as crucial building blocks for the synthesis of [¹⁸F]-labeled compounds. sigmaaldrich.comchemicalbook.com The non-radioactive ("cold") version of the molecule can be used to develop and optimize synthetic routes before introducing the radioactive ¹⁸F isotope in the final steps of production. The presence of two fluorophenyl moieties offers distinct possibilities for radiolabeling.

One common strategy involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride. For instance, a precursor to this compound could be synthesized with a nitro or trimethylammonium group on one of the phenyl rings, which can then be displaced by [¹⁸F]fluoride to yield the desired radiotracer. This approach has been successfully applied to the synthesis of related compounds like [¹⁸F]4-fluorobenzylamine. sigmaaldrich.com

The resulting [¹⁸F]-N-(2-Fluorobenzyl)-4-fluorobenzylamine can then be utilized as a versatile synthon. Its primary amine functionality allows for further chemical modifications, enabling its attachment to a wide range of targeting vectors.

Table 1: Research Findings on Fluorobenzylamine as a Building Block for PET Radiotracers

| Finding | Significance | Reference |

|---|---|---|

| 4-[¹⁸F]fluorobenzylamine can be synthesized from 4-[¹⁸F]fluorobenzonitrile. | Provides a viable route for producing fluorobenzylamine-based radiotracers. | rsc.org |

| [¹⁸F]4-fluorobenzylamine is a key building block for synthesizing ¹⁸F-labeled compounds. | Highlights its importance in the modular approach to PET tracer development. | sigmaaldrich.comchemicalbook.com |

The development of targeted imaging probes often involves the conjugation of a radiolabeling group to a biomolecule, such as a peptide or an oligonucleotide, that can selectively bind to a specific biological target. cnr.it Peptides, in particular, are attractive targeting vectors due to their high specificity and the relative ease of their synthesis and modification. nih.gov

The amine group of this compound provides a convenient handle for conjugation. It can be acylated or reacted with other functional groups on a peptide or oligonucleotide to form a stable covalent bond. This process allows for the site-specific introduction of the ¹⁸F-label into the biomolecule.

For example, a [¹⁸F]-labeled this compound can be activated and then reacted with the N-terminus or a lysine (B10760008) side chain of a peptide. This strategy has been employed with similar fluorobenzylamine derivatives to create imaging probes for various biological targets. rsc.orgnih.gov The resulting radiolabeled peptide can then be used to visualize and quantify the expression of its target receptor in vivo using PET. A similar approach can be applied to label oligonucleotides for imaging gene expression. rsc.org

Table 2: Examples of Fluorobenzylamine Conjugation for Imaging Probes

| Biomolecule | Prosthetic Group | Application | Reference |

|---|---|---|---|

| Glutathione (tripeptide) | [¹⁸F]FBAPM (derived from 4-[¹⁸F]fluorobenzylamine) | Feasibility study for peptide labeling. | rsc.org |

| 20mer Oligodeoxynucleotide | [¹⁸F]FBBA (derived from 4-[¹⁸F]fluorobenzylamine) | Labeling of a phosphorothioated oligonucleotide. | rsc.org |

Tumor hypoxia, a condition of low oxygen levels in tumor tissue, is a critical factor in cancer progression and resistance to therapy. nih.gov Therefore, the ability to non-invasively image tumor hypoxia is of significant clinical importance. e-century.us Several PET radiotracers have been developed for this purpose, many of which are based on the 2-nitroimidazole (B3424786) scaffold. nih.gove-century.us

Fluorobenzylamine derivatives have been incorporated into 2-nitroimidazole-based structures to create novel PET tracers for imaging hypoxia. nih.govnih.gov For instance, N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([¹⁸F]FBNA) has been synthesized and evaluated for its ability to accumulate in hypoxic tumor cells. nih.gov The fluorobenzyl group in these molecules serves as the carrier for the ¹⁸F radioisotope. Given this precedent, this compound could be utilized to synthesize analogous or potentially improved hypoxia imaging agents. The presence of a second fluorobenzyl group might influence the lipophilicity and pharmacokinetic properties of the resulting tracer, which could be fine-tuned to optimize its imaging characteristics.

Table 3: Research on Fluorobenzylamine-based Tracers for Imaging Tumor Hypoxia

| Radiotracer | Key Finding | Reference |

|---|---|---|

| N-(4-[¹⁸F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([¹⁸F]FBNA) | Accumulates in gastric cancer cell lines under hypoxic conditions, making it a promising PET radioligand for imaging hypoxia. nih.gov | nih.gov |

| 4-Fluorobenzylamine (B26447) conjugate of 2-nitroimidazole (PK-110) | Designed for potential labeling with ¹⁸F for PET imaging of hypoxia and showed radiosensitization properties in hypoxic cells. nih.gov | nih.gov |

| [¹⁸F]Fluoroazomycin arabinoside ([¹⁸F]-FAZA) | A clinically evaluated hypoxia tracer that demonstrates the utility of fluorinated compounds in this application. tum.de | tum.de |

Coordination Chemistry and Ligand Design

The design of ligands is a fundamental aspect of coordination chemistry, with applications ranging from catalysis to medicinal chemistry and materials science. uni-wuerzburg.dedigitellinc.com The ability of a ligand to bind to a metal ion is determined by its electronic and steric properties. The nitrogen atom in this compound, with its lone pair of electrons, can act as a donor to a metal center, forming a coordination complex.

The presence of fluorinated rings in this compound can influence the properties of the resulting metal complexes. The electron-withdrawing nature of the fluorine atoms can affect the basicity of the nitrogen atom and the stability of the metal-ligand bond. Furthermore, the bulky fluorobenzyl groups can provide a specific steric environment around the metal center, which can be exploited to control the coordination geometry and reactivity of the complex. nih.gov

Iron is an essential element for many biological processes, but its dysregulation is implicated in various diseases. Iron chelators are molecules that can bind to iron and are being investigated for the treatment of iron overload diseases and as potential anticancer agents. sci-hub.box

Research has shown that 4-fluorobenzylamine can be used in the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands. sigmaaldrich.comchemicalbook.com In these complexes, three bidentate ligands coordinate to a central iron(III) ion, forming an octahedral complex. While this compound itself may not be the primary chelating agent, its derivatives could be designed to incorporate chelating moieties. For example, the amine group could be functionalized with catechol or hydroxamate groups, which are known to have a high affinity for iron(III). nih.gov The resulting multidentate ligand could then be used to form stable tris-chelate complexes with iron(III). The fluorobenzyl groups would remain as peripheral substituents, potentially influencing the solubility, lipophilicity, and biological activity of the iron complex.

Table 4: Application of Fluorobenzylamine in the Synthesis of Metal Chelates

| Application | Ligand/Precursor | Significance | Reference |

|---|---|---|---|

| Synthesis of tris-iron(III) chelates | 4-Fluorobenzylamine | Used in the synthesis of new 3-hydroxy-4-pyridinone ligands for iron chelation. sigmaaldrich.comchemicalbook.com | sigmaaldrich.comchemicalbook.com |

| Development of antitumor agents | 2-Benzoylpyridine thiosemicarbazone (BpT) series | Novel iron chelators with potent antiproliferative activity. sci-hub.box | sci-hub.box |

Advanced Materials Science Applications (for related fluorobenzylamines)

Fluorinated compounds, particularly fluoropolymers, are considered advanced materials due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy. fluoropolymers.eu These properties make them indispensable in a wide range of high-tech industries, including aerospace, electronics, and renewable energy. fluoropolymers.eu

While specific applications of this compound in materials science are not yet widely documented, the chemistry of fluorobenzylamines suggests potential uses. They can serve as monomers or precursors for the synthesis of novel fluorinated polymers or functional materials. For example, the amine group could be used to incorporate the fluorobenzyl moieties into a polymer backbone, thereby imparting some of the desirable properties of fluorinated compounds to the resulting material.

Furthermore, fluorinated molecules can exhibit interesting self-assembly properties due to fluorous interactions. This could be exploited to create structured materials on the nanoscale. The ability to introduce two fluorophenyl groups with this compound could offer advantages in controlling these interactions and the resulting material properties.

Table 5: Properties and Applications of Fluorinated Advanced Materials

| Material Type | Key Properties | Example Applications | Reference |

|---|---|---|---|

| Fluoropolymers | High thermal stability, chemical resistance, UV resistance, low friction. | Automotive, aerospace, electronics, renewable energy technologies. fluoropolymers.eu | fluoropolymers.eu |

| Anionic N-Heterocyclic Carbenes | Tunable electronic properties. | Coordination chemistry, catalysis, medicinal chemistry. uni-wuerzburg.de | uni-wuerzburg.de |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the role of the chemical compound This compound in the context of organic-inorganic halide perovskite solar cells. Research findings detail the use of related but structurally distinct compounds, such as 4-fluorobenzylamine (FBA), difluorobenzylamine (DFBA), and 4-fluorobenzylamine hydroiodide (F-PMAI), in this application. However, dedicated studies or data on the application of this compound for perovskite solar cells could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified section.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(2-Fluorobenzyl)-4-fluorobenzylamine, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, 2-fluorobenzyl bromide (precursor) reacts with 4-fluorobenzylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF . Boc-protected intermediates (e.g., tert-butoxycarbonyl groups) are employed to stabilize reactive amines during coupling reactions, followed by acidic deprotection . Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 amine:alkyl halide) are critical for yields >70%. Purification often involves recrystallization of hydrochloride salts (e.g., 4-fluorobenzylamine hydrochloride) .

| Precursor | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 2-Fluorobenzyl bromide | 4-Fluorobenzylamine, K₂CO₃ | 75% | |

| Boc-protected amine | TFA deprotection, DCM | 82% |

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Answer : Chromatography (HPLC, GC-MS) and spectroscopic techniques are standard. NMR (¹H/¹³C/¹⁹F) confirms regiochemistry of fluorine substituents, with ¹⁹F NMR resolving overlapping signals (e.g., δ -115 ppm for 2-F vs. -110 ppm for 4-F) . High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₂F₂N₂: calc. 258.0978) . Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical ambiguities, as demonstrated for analogous fluorinated benzylidene compounds .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in iron-catalyzed N-heterocyclization reactions?

- Answer : The compound acts as a nucleophile in iron-catalyzed cyclization with α,β-unsaturated diols. DFT studies suggest Fe(III) activates the diol via Lewis acid interactions, while the amine attacks the β-carbon, forming pyrrole rings. Fluorine substituents enhance electron-withdrawing effects, stabilizing transition states (ΔG‡ ~25 kcal/mol) and improving regioselectivity (6c: 52% yield) .

Q. How does this compound enhance the performance of perovskite LEDs in material science applications?

- Answer : Incorporating the compound into CH₃NH₃PbI₃ precursor solutions reduces perovskite film roughness (0.8 nm) by promoting uniform nucleation. Fluorine’s hydrophobicity mitigates moisture-induced degradation, achieving external quantum efficiencies (EQE) of 16.1% (0.04 cm²) and 12.7% (1 cm²) in LEDs. Air-knife-assisted crystallization optimizes film homogeneity .

Q. What strategies resolve contradictions in reported synthetic yields for fluorinated benzylamine derivatives?

- Answer : Discrepancies arise from solvent polarity (DMF vs. THF), catalyst loading (e.g., 5 mol% FeCl₃ vs. 10 mol%), and purification methods. For example, THF lowers reaction rates (yield: 57% vs. 75% in DMF) due to poor solubility of intermediates. Recrystallization from ethanol/water mixtures improves purity (>95%) compared to column chromatography .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for neuropharmacological agents?

- Answer : The compound serves as a scaffold for designing psychedelic analogs (e.g., 25B-NBF) by modifying the phenethylamine core. Fluorine at the 2-position enhances blood-brain barrier penetration (logP ~2.8), while the 4-fluorobenzyl group increases receptor binding affinity (Ki = 12 nM for 5-HT₂A) .

Methodological Guidance

Q. What analytical techniques are recommended for characterizing electronic effects of fluorine substituents in this compound?

- Answer :

- ¹⁹F NMR : Quantifies electronic environments (e.g., deshielding effects from ortho-fluorine).

- XPS (X-ray photoelectron spectroscopy) : Measures binding energies (F 1s ~685 eV) to assess electron-withdrawing capacity.

- Cyclic Voltammetry : Evaluates redox behavior; fluorine reduces HOMO-LUMO gaps (ΔE ~3.2 eV) .

Q. How can researchers optimize reaction scalability for multi-gram synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.